molecular formula C17H12N4O7S B4943065 5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No. B4943065
M. Wt: 416.4 g/mol
InChI Key: DHQUWXZBFZOETI-VIZOYTHASA-N
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Description

5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmacology. This compound is also known as DMTB and has been found to exhibit a range of biochemical and physiological effects that make it an interesting target for scientific investigation.

Mechanism of Action

The mechanism of action of DMTB is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines, and by inhibiting its activity, DMTB can reduce inflammation in the body.
Biochemical and Physiological Effects:
DMTB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have antioxidant and anti-cancer properties. Studies have also suggested that DMTB may have neuroprotective effects, making it a potential target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTB for lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and stored for extended periods of time without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on DMTB. One area of interest is its potential use as a treatment for neurodegenerative diseases. Studies have suggested that it may have neuroprotective effects, and further research is needed to explore this potential application. Another area of interest is its use as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of DMTB and its potential applications in the field of medicine and pharmacology.

Synthesis Methods

The synthesis of 5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one involves the reaction of 2,4-dinitrophenol with 3-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with thiosemicarbazide to yield the final compound. This synthesis method has been optimized over time to improve the yield and purity of the final product.

Scientific Research Applications

DMTB has been extensively studied for its potential applications in the field of medicine and pharmacology. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that DMTB can inhibit the production of pro-inflammatory cytokines, which makes it a potential target for the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

(5E)-2-amino-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S/c1-27-14-6-9(7-15-16(22)19-17(18)29-15)2-4-13(14)28-12-5-3-10(20(23)24)8-11(12)21(25)26/h2-8H,1H3,(H2,18,19,22)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUWXZBFZOETI-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2,4-Dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

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